molecular formula C12H12ClN3O4 B1324883 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol CAS No. 857495-83-1

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

Cat. No.: B1324883
CAS No.: 857495-83-1
M. Wt: 297.69 g/mol
InChI Key: KUQINYYOEJSFEP-UHFFFAOYSA-N
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Description

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol is a synthetic compound that features a unique combination of functional groups, including a chloro-nitro-imidazole moiety and a phenoxypropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol typically involves multi-step organic reactions. One common route includes the nitration of 2-chloroimidazole, followed by the alkylation of the resulting nitroimidazole with 3-phenoxypropan-2-ol under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The phenoxypropanol moiety can be hydrolyzed under acidic or basic conditions to yield corresponding phenol and propanol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 1-(2-amino-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

    Substitution: 1-(2-substituted-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

    Hydrolysis: Phenol, 3-chloropropanol

Scientific Research Applications

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy. Additionally, the phenoxypropanol backbone may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-nitro-1H-imidazol-1-yl)acetic acid
  • 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-2-propanol
  • 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxyethanol

Uniqueness

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chloro-4-nitroimidazol-1-yl)-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4/c13-12-14-11(16(18)19)7-15(12)6-9(17)8-20-10-4-2-1-3-5-10/h1-5,7,9,17H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQINYYOEJSFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CN2C=C(N=C2Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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